

# Spectroscopic and Structural Elucidation of 2-Chloro-5-hydrazinylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-5-hydrazinylpyridine

Cat. No.: B136667

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## Introduction

**2-Chloro-5-hydrazinylpyridine** is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its unique structural motifs. As a derivative of both pyridine and hydrazine, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate characterization of this compound is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic data for a closely related isomer, 5-chloro-2-hydrazinylpyridine, which can serve as a valuable reference for the characterization of **2-chloro-5-hydrazinylpyridine**. The guide also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data.

## Molecular Structure and Properties

**2-Chloro-5-hydrazinylpyridine** possesses the molecular formula  $C_5H_6ClN_3$  and has a monoisotopic mass of 143.0250249 Da.<sup>[1]</sup> The structural isomer, 5-chloro-2-hydrazinylpyridine, shares the same molecular formula and mass.<sup>[2]</sup>

## Spectroscopic Data (Reference Isomer: 5-Chloro-2-hydrazinylpyridine)

Due to the limited availability of public domain spectroscopic data for **2-chloro-5-hydrazinylpyridine**, the following data for its isomer, 5-chloro-2-hydrazinylpyridine, is

presented as a reference. The substitution pattern on the pyridine ring will influence the precise chemical shifts and coupling constants, but the general features are expected to be comparable.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### $^1\text{H}$ NMR (Proton NMR) Data

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.07	d	2.3	H-6
7.45	dd	8.8, 2.3	H-4
6.71	d	8.8	H-3
5.88	br. s	-	NH
3.81	br. s	-	NH <sub>2</sub>

Solvent:  $\text{CDCl}_3$  Reference:[3]

### $^{13}\text{C}$ NMR (Carbon NMR) Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
158.8	C-2
144.4	C-6
135.9	C-4
118.9	C-5
107.3	C-3

Solvent:  $\text{CDCl}_3$  Reference:[3]

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While a specific spectrum for **2-chloro-5-hydrazinylpyridine** is not available, the characteristic absorption bands for related compounds like 2-hydrazinopyridine can be referenced.

Characteristic IR Absorption Bands (Reference: 2-Hydrazinopyridine)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3350-3150	Medium-Strong	N-H stretching (hydrazine)
3100-3000	Medium	Aromatic C-H stretching
1620-1580	Strong	C=N and C=C stretching (pyridine ring)
1500-1400	Medium-Strong	Aromatic C=C stretching
1200-1000	Medium	C-N stretching
850-750	Strong	C-H out-of-plane bending
~750	Strong	C-Cl stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into the structure.

#### Expected Mass Spectrometry Data

Parameter	Value
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub>
Exact Mass	143.02502 Da
Molecular Weight	143.57 g/mol
Expected Fragmentation	
[M] <sup>+</sup> •	m/z 143/145 (due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
[M-NH <sub>2</sub> ] <sup>+</sup>	m/z 127/129
[M-N <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>	m/z 112/114
[C <sub>5</sub> H <sub>4</sub> ClN] <sup>+</sup> •	m/z 113/115 (loss of N <sub>2</sub> H <sub>2</sub> )
[C <sub>4</sub> H <sub>3</sub> N <sub>2</sub> ] <sup>+</sup>	m/z 79

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

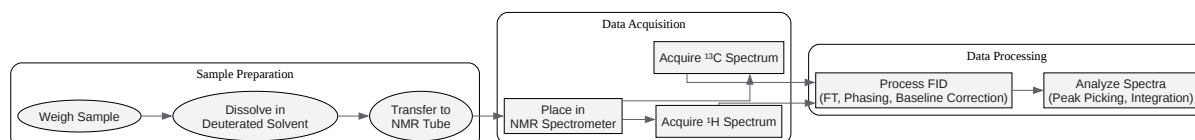
### NMR Spectroscopy

#### Sample Preparation

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse (e.g., zg30).
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled (e.g., zgpg30).
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.



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### NMR Experimental Workflow

## FT-IR Spectroscopy (Solid Sample)

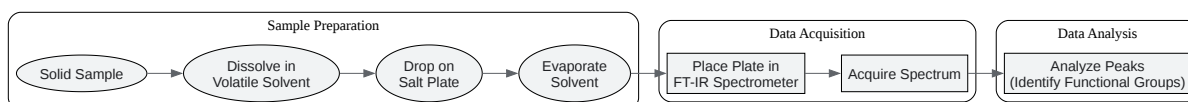
### Thin Film Method

- Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[4]

- Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[4]
- Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[4]
- Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

#### KBr Pellet Method

- Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]



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#### FT-IR Experimental Workflow (Thin Film Method)

## Mass Spectrometry (Electrospray Ionization - ESI)

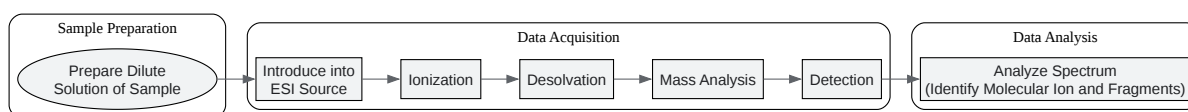
#### Sample Preparation

- Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

#### Data Acquisition

- Ionization: The sample solution is introduced into the ESI source where a high voltage is applied to generate charged droplets.[6][7][8]

- Desolvation: The charged droplets are passed through a heated capillary or a stream of drying gas (e.g., nitrogen) to evaporate the solvent.[6][7]
- Ion Transfer: The resulting gas-phase ions are directed into the mass analyzer.[7]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and a mass spectrum is generated.



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### ESI-MS Experimental Workflow

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## References

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-Chloro-5-hydrazinylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136667#2-chloro-5-hydrazinylpyridine-spectroscopic-data-nmr-ir-ms]

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